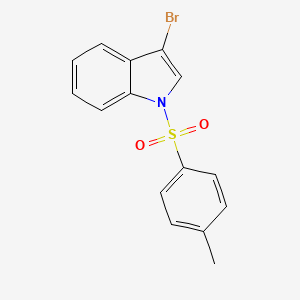

3-Bromo-1-tosyl-1H-indole

Overview

Description

3-Bromo-1-tosyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-tosyl-1H-indole typically involves the bromination of 1-tosyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where 1-tosyl-1H-indole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-tosyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

Reduction Reactions: The tosyl group can be reduced to a sulfonamide or removed entirely under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 3-substituted indole derivatives.

Oxidation: Formation of indole-2,3-diones or other oxidized products.

Reduction: Formation of sulfonamides or deprotected indole derivatives.

Scientific Research Applications

Synthetic Applications

3-Bromo-1-tosyl-1H-indole serves as a versatile intermediate in organic synthesis. Its unique structural features allow for various chemical reactions, making it valuable in the development of more complex molecules.

- Nucleophilic Substitution Reactions : The bromine atom at the 3-position of the indole ring can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is essential for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.

- Cross-Coupling Reactions : The tosyl group enhances the compound's reactivity in palladium-catalyzed cross-coupling reactions. This method is crucial for forming carbon-carbon bonds, thereby facilitating the construction of more complex indole derivatives .

- Functionalization : The compound can be functionalized at various positions on the indole ring, leading to a library of derivatives that can be screened for specific properties or activities .

The biological significance of this compound is underscored by its pharmacological potential. Compounds with indole structures are frequently investigated for their therapeutic properties.

- Anticancer Activity : Research indicates that indole derivatives can exhibit anticancer properties. Preliminary studies suggest that this compound may have activity against certain cancer cell lines, although further investigation is needed to establish specific mechanisms and efficacy.

- Antimicrobial Properties : Indoles have been associated with antimicrobial activity. The structural features of this compound may contribute to its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound in scientific research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Indole Derivatives | Demonstrated successful nucleophilic substitution using this compound to create a series of new compounds with varied biological activities. |

| Study B | Anticancer Screening | Found that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, indicating potential for drug development. |

| Study C | Antimicrobial Testing | Showed that some derivatives had effective inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity. |

Mechanism of Action

The mechanism of action of 3-Bromo-1-tosyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and tosyl group can enhance its binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-1H-indole: Lacks the tosyl group, which may result in different reactivity and biological activity.

1-Tosyl-1H-indole: Lacks the bromine atom, which may affect its chemical properties and applications.

3-Chloro-1-tosyl-1H-indole:

Uniqueness

3-Bromo-1-tosyl-1H-indole is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct chemical properties and reactivity.

Biological Activity

3-Bromo-1-tosyl-1H-indole is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a tosyl group at the 1-position of the indole ring. Its molecular formula is C11H8BrNO2S, with a molecular weight of approximately 292.15 g/mol. The presence of these functional groups enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrNO2S |

| Molecular Weight | 292.15 g/mol |

| Functional Groups | Bromine, Tosyl |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and tosyl group are believed to enhance binding affinity and specificity for these targets, leading to various biological effects. The compound may exert its effects through several pathways:

- Antimicrobial Activity : Indole derivatives often exhibit antimicrobial properties. Research indicates that this compound may inhibit the growth of certain bacteria and fungi by disrupting cellular processes.

- Anticancer Properties : Studies have shown that indole derivatives can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which are critical in cancer cell death pathways .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on breast cancer cells (MDA-MB-231) through ROS generation and ER stress activation .

- Another investigation highlighted its potential as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in various cancer cell lines .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound has antimicrobial activity against specific strains of bacteria and fungi, indicating its potential use in treating infections.

- Mechanistic Studies :

Case Study 1: Anticancer Activity

In a controlled experiment, MDA-MB-231 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cell death, with significant activation of apoptotic markers observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound showed notable inhibition zones in agar diffusion tests, supporting its potential as an antimicrobial agent.

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWIINXTMHBRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458900 | |

| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-77-9 | |

| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.